Idelalisib is classified as a small molecule drug that acts as a selective inhibitor of the PI3Kδ isoform. This compound is derived from adenine and is characterized by its ability to modulate cell signaling pathways critical for the survival and proliferation of B-cells . The chemical structure can be represented as:
The synthesis of idelalisib involves several key steps, starting from 2-amino-6-fluorobenzoic acid. The process typically includes:
The synthesis has been refined to improve scalability and purity, achieving good yields while controlling undesired byproducts .
Idelalisib's molecular structure features a quinazolinone core with a fluorobenzene moiety attached. The chemical formula is C19H18F1N5O2, with a molecular weight of approximately 357.38 g/mol. The compound's structural characteristics include:
The three-dimensional conformation allows for effective binding to the PI3Kδ enzyme, facilitating its inhibitory action .
Idelalisib undergoes various chemical reactions during its synthesis, including:
These reactions are optimized through careful selection of reagents, solvents, and conditions to enhance yield and purity.
Idelalisib exerts its therapeutic effects primarily through the inhibition of the PI3Kδ pathway. This mechanism involves:
The compound's selectivity for PI3Kδ over other isoforms contributes to its therapeutic profile while minimizing off-target effects.
Idelalisib exhibits several notable physical and chemical properties:
These properties influence both formulation strategies and clinical usage considerations.
Idelalisib has been primarily used in clinical settings for treating specific hematological malignancies. Its applications include:
Research continues into combination therapies that may enhance efficacy while mitigating adverse effects associated with monotherapy .
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0